n-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide
CAS No.:
Cat. No.: VC17761772
Molecular Formula: C10H16N2OS
Molecular Weight: 212.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2OS |
|---|---|
| Molecular Weight | 212.31 g/mol |
| IUPAC Name | N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide |
| Standard InChI | InChI=1S/C10H16N2OS/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13) |
| Standard InChI Key | FHSWCCUPEHRIIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)CNCCNC(=O)C |
Introduction
N-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)acetamide is a specialty chemical compound with a molecular formula of C10H16N2OS and a CAS number of 1515314-61-0 . This compound is part of a broader class of acetamides, which are known for their diverse applications in chemistry and pharmaceuticals. The presence of a thiophene ring in its structure suggests potential biological activity, as thiophene derivatives are often studied for their interactions with biological targets.
Synthesis and Chemical Behavior
While specific synthesis methods for N-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)acetamide are not detailed in the available literature, compounds with similar structures are typically synthesized through reactions involving amines and carboxylic acid derivatives. The chemical behavior of this compound would likely involve typical amide reactions, such as hydrolysis and condensation reactions.
Applications and Future Research Directions
Given the general interest in thiophene derivatives for pharmaceutical applications, N-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)acetamide could be a candidate for further research in medicinal chemistry. Its potential applications might include drug development, particularly in areas where thiophene compounds have shown promise, such as anti-inflammatory or anticancer therapies.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)acetamide | C10H16N2OS | Thiophene ring with methyl substitution |
| N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide | Not specified | Dimethylamino group and acetamide moiety |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Complex heterocyclic structure with potential anti-inflammatory activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume